molecular formula C10H20O7P2 B1262951 Lavandulyl diphosphate

Lavandulyl diphosphate

Cat. No. B1262951
M. Wt: 314.21 g/mol
InChI Key: LHLLBECTIHFNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lavandulyl diphosphate is the O-diphospho derivative of lavandulol. It derives from a lavandulol. It is a conjugate acid of a lavandulyl diphosphate(3-).

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

  • Lavandulyl diphosphate synthase (LPPS) plays a crucial role in synthesizing lavandulyl diphosphate, a precursor to the fragrance lavandulol. The X-ray structure of LPPS reveals similarities to bacterial cis-prenyl synthases and provides insights into the enzyme's unique "head-to-middle" condensation mechanism (Liu et al., 2016).

Biosynthesis of Monoterpenes in Plants

  • Lavandulyl diphosphate is integral to the biosynthesis of irregular monoterpenes in Lavandula. A study on Lavandula x intermedia identified a novel cis-prenyl diphosphate synthase responsible for initiating irregular monoterpene biosynthesis (Demissie et al., 2013).

Prenyl Side-Chain Elongation Enzymes

  • In Sophora flavescens cell cultures, a novel enzyme was found to contribute to the formation of the lavandulyl group in sophoraflavanone G, highlighting a unique aspect of plant secondary metabolite biosynthesis (Zhao et al., 2003).

Antimicrobial Properties

  • New lavandulylated flavonoids isolated from Streptomyces sp. G248 showed significant antimicrobial activity, indicating the potential of lavandulyl diphosphate derivatives in developing new antimicrobials (Cao et al., 2019).

Engineering of Enzymes for Novel Monoterpene Production

  • Mutagenesis of a regular isoprenyl diphosphate synthase resulted in the synthesis of lavandulol and other monoterpenes, showing the feasibility of engineering enzymes for producing novel terpene structures (Gerasymenko et al., 2021).

Eco-Friendly Pest Control

  • Lavandulyl acetate, derived from Lavandula, has shown effectiveness as an eco-friendly larvicide against mosquito vectors, highlighting its potential in sustainable pest control methods (Govindarajan & Benelli, 2016).

Sedative and Hypnotic Activities

  • Extracts from Lavandula officinalis, containing lavandulyl compounds, demonstrated sedative and hypnotic activities, suggesting potential applications in treating insomnia (Alnamer et al., 2011).

Plant Tissue Culture and Aromatic Oil Composition

  • Studies on Lavandula angustifolia propagated under in vitro conditions show that lavandulyl acetate is a key component of its essential oil, important for the perfume and cosmetic industries (Kirimer et al., 2017).

properties

Product Name

Lavandulyl diphosphate

Molecular Formula

C10H20O7P2

Molecular Weight

314.21 g/mol

IUPAC Name

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) phosphono hydrogen phosphate

InChI

InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)

InChI Key

LHLLBECTIHFNGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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